molecular formula C10H9BrO B12900016 6-Bromo-2,3-dimethylbenzofuran

6-Bromo-2,3-dimethylbenzofuran

Cat. No.: B12900016
M. Wt: 225.08 g/mol
InChI Key: IBDPBAKLIMQRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dimethylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dimethylbenzofuran typically involves the bromination of 2,3-dimethylbenzofuran. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the benzofuran ring. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride in a solvent like carbon disulfide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-dimethylbenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3-dimethylbenzofuran.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions can yield derivatives with various functional groups.
  • Oxidation can produce compounds with hydroxyl or carbonyl groups.
  • Reduction typically results in the removal of the bromine atom.

Scientific Research Applications

6-Bromo-2,3-dimethylbenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dimethylbenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2,3-dimethylbenzofuran’s unique combination of bromine and methyl groups provides distinct reactivity and potential applications compared to its analogs. Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

6-bromo-2,3-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9BrO/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5H,1-2H3

InChI Key

IBDPBAKLIMQRKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.